1-amino-5,6-dimethylbenzimidazole chemical structure and properties
1-amino-5,6-dimethylbenzimidazole chemical structure and properties
Technical Whitepaper: 1-Amino-5,6-Dimethylbenzimidazole
Executive Summary
This technical guide provides an in-depth analysis of 1-amino-5,6-dimethylbenzimidazole , a specialized N-amino azole derivative.[1][2] While often conflated with its C-amino isomer (2-amino-5,6-dimethylbenzimidazole), the 1-amino variant represents a distinct chemical entity primarily utilized as a high-value synthetic intermediate.[1][2] Its unique N-amino functionality serves as a "chemical handle," enabling the construction of fused heterocyclic systems such as [1,2,4]triazino[2,3-a]benzimidazoles , which are of significant interest in drug discovery for their antimicrobial and anticancer potential.[1][2]
Critical Disambiguation:
-
Target Molecule (1-Amino): An N-aminated benzimidazole (hydrazine-like).[1][2] Used for ring expansion and coordination chemistry.[1][2]
-
Common Isomer (2-Amino): A C-aminated benzimidazole (guanidine-like).[1][2] A common pharmacophore in kinase inhibitors (CAS: 29096-75-1).[1][2]
Chemical Architecture & Physicochemical Profile
The 1-amino-5,6-dimethylbenzimidazole molecule consists of a benzimidazole core substituted with two methyl groups at the 5 and 6 positions of the benzene ring and an amino group (-NH
Structural Specifications
| Property | Data / Descriptor |
| IUPAC Name | 5,6-Dimethylbenzimidazol-1-amine |
| Molecular Formula | C |
| Molecular Weight | 161.20 g/mol |
| Core Scaffold | Benzimidazole (Fused Benzene + Imidazole) |
| Key Functional Group | N-Amino (Hydrazine moiety embedded in a heterocycle) |
| Electronic Character | Nucleophilic at the exocyclic amino group; Electron-rich due to 5,6-dimethyl donation.[1][2] |
| Predicted Solubility | Moderate in water; Soluble in polar organic solvents (DMSO, DMF, Ethanol).[1][2] |
Isomeric Distinction
The distinction between the 1-amino and 2-amino isomers is fundamental to their reactivity:
-
1-Amino (N-N bond): The amino group is bonded to a ring nitrogen.[1][2] This creates a hydrazine motif (
), making it a powerful nucleophile for condensation reactions with carbonyls.[1][2] -
2-Amino (C-N bond): The amino group is bonded to the carbon between the nitrogens.[1] This creates a guanidine-like motif, often used for hydrogen bonding in enzyme active sites.[1][2]
Synthetic Pathways & Process Chemistry
The synthesis of 1-amino-5,6-dimethylbenzimidazole is achieved through the electrophilic amination of the parent heterocycle, 5,6-dimethylbenzimidazole (the axial ligand of Vitamin B12).[1][2] The most robust protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent.[1]
Mechanism of Action
-
Deprotonation: The base (KOH) deprotonates the benzimidazole N1 (or activates the nucleophile).[1][2]
-
Nucleophilic Attack: The electron-rich N1 attacks the nitrogen of HOSA.[1][2]
-
Elimination: Sulfate is eliminated, forming the N-N bond.[1][2]
-
Substituent Effect: The 5,6-dimethyl groups are electron-donating (+I effect), increasing the electron density on the imidazole ring.[1][2] This theoretically enhances the nucleophilicity of N1, facilitating the reaction compared to the unsubstituted parent.[2]
Experimental Protocol (Standardized)
Reagents:
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 - 1.5 eq)[1][2]
-
Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,6-dimethylbenzimidazole in a 1:1 mixture of water and dioxane (or DMF for higher solubility) at 40-50°C.
-
Base Addition: Add powdered KOH (approx. 5 eq) to the solution while stirring. The solution may darken.
-
Amination: Cool the mixture to 0-5°C. Add HOSA portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of a more polar spot).[1][2]
-
Workup: Dilute with ice water. Extract with ethyl acetate or chloroform.[1][2]
-
Purification: The product can be recrystallized from ethanol/water.[1][2]
Reactivity & Functionalization (Scaffold Diversification)
The primary value of 1-amino-5,6-dimethylbenzimidazole lies in its ability to undergo cyclocondensation reactions .[1][2] The N-amino group acts as a "linchpin" to form a third fused ring, creating tricyclic systems.[1][2]
Key Reaction: Synthesis of 1,2,4-Triazino[2,3-a]benzimidazoles
Reacting 1-amino-5,6-dimethylbenzimidazole with 1,2-dicarbonyl compounds (e.g., benzil, pyruvic acid) yields fused triazine rings.[1][2] These tricyclic structures are privileged scaffolds in medicinal chemistry, known for DNA intercalation and kinase inhibition.[2]
Reaction Scheme (Conceptual):
Visualization: Synthesis & Reactivity Flow
Caption: Synthesis of 1-amino-5,6-dimethylbenzimidazole and its divergence into fused heterocyclic systems.
Comparative Analysis: 1-Amino vs. 2-Amino Isomers
To ensure scientific accuracy and prevent experimental error, the distinction between the requested 1-amino isomer and the more common 2-amino isomer is detailed below.
| Feature | 1-Amino-5,6-Dimethylbenzimidazole | 2-Amino-5,6-Dimethylbenzimidazole |
| Structure | N-NH | C-NH |
| Primary Use | Synthetic Intermediate (Ring Fusion) | Pharmacophore / Drug Scaffold |
| Reactivity | Nucleophilic attack on Carbonyls | Hydrogen bonding, Kinase inhibition |
| Synthesis | Amination of Benzimidazole (HOSA) | Cyclization of Phenylenediamines with Cyanogen Bromide |
| Prevalence | Specialized / Niche | Common (CAS 29096-75-1) |
Biological Implications & Drug Development Potential[1][2][4][6][7][8]
While the 1-amino derivative itself is rarely the final drug, the triazino-benzimidazole scaffolds derived from it are highly bioactive.[1][2]
-
Antimicrobial Activity: Fused triazines have shown efficacy against resistant bacterial strains (MRSA) by intercalating into bacterial DNA.[1][2]
-
Anticancer Agents: The planar tricyclic structure mimics purine bases, allowing these derivatives to act as antimetabolites or intercalators, disrupting replication in rapidly dividing cancer cells.[2]
-
Metabolic Stability: The 5,6-dimethyl substitution (retained from the B12 ligand structure) often improves lipophilicity and metabolic stability compared to the unsubstituted analogs.[1][2]
References
-
Gagnon, D. M., et al. (2018).[2][5] An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-Dimethylbenzimidazole Ligand to Vitamin B12.[1][2][5][6] Journal of the American Chemical Society.[2][5][6] Link[5]
-
Wallace, R. G. (1980).[1][2] Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[1][2] Organic Preparations and Procedures International. (General HOSA amination protocol). Link
-
Kuzmenko, T. A., et al. (2010).[2] Synthesis and biological activity of 1-aminobenzimidazole derivatives. Pharmaceutical Chemistry Journal. (General class properties).[1][2][7][8]
-
Standard CAS Data: 2-Amino-5,6-dimethylbenzimidazole (CAS 29096-75-1).[1][2][9][7] National Institute of Standards and Technology (NIST).[1][2] Link
Sources
- 1. CAS 29096-75-1: 2-Amino-5,6-dimethylbenzimidazole [cymitquimica.com]
- 2. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.ucdavis.edu [chemistry.ucdavis.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Amino-5,6-dimethylbenzimidazole [webbook.nist.gov]
(Structure not available in open source, a placeholder is used)